Moguisteine
Vue d'ensemble
Description
Moguisteine is a non-narcotic, peripherally acting antitussive . In a small double-blind, randomized controlled trial, 200 mg of moguisteine suspension taken three times daily significantly reduced the frequency of coughing in patients with COPD, compared to placebo .
Synthesis Analysis
The synthesis process of Moguisteine involves generating ethyl malonyl chloride by adopting acyl chloride synthesis reaction. The dichloromethane solution of the acyl chloride of the organic layer is dropped into a dichloromethane solution of (+/-)-2- ( (2-methoxyphenoxy)methyl) thiazolidine for reacting to obtain moguisteine .
Molecular Structure Analysis
Moguisteine has a molecular formula of C16H21NO5S and a molecular weight of 339.41 g/mol . It is a chiral molecule, which means it has a non-superimposable mirror image .
Chemical Reactions Analysis
Moguisteine’s chemical reactions involve alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging .
Physical And Chemical Properties Analysis
Moguisteine has a density of 1.2±0.1 g/cm3, a boiling point of 506.8±50.0 °C at 760 mmHg, and a flash point of 260.3±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .
Applications De Recherche Scientifique
Moguisteine: A Comprehensive Analysis of Scientific Research Applications
Antitussive Efficacy in Respiratory Disorders: Moguisteine is recognized for its non-narcotic, peripherally acting antitussive properties. Studies have shown that it can significantly reduce cough frequency in patients with chronic obstructive pulmonary disease (COPD) when administered as a 200 mg suspension three times daily .
Pharmacokinetics: The pharmacokinetics of Moguisteine have been studied, revealing that the unchanged drug is absent in plasma and urine post-administration, indicating its rapid metabolism . This knowledge is crucial for understanding dosage and administration frequency for therapeutic use.
Anti-inflammatory Effects: Research indicates that Moguisteine has anti-inflammatory effects, reducing bronchial hyperreactivity and eosinophil recruitment in the airways, which are beneficial in conditions like asthma .
Comparison with Other Antitussives: Moguisteine has been compared with codeine phosphate, another antitussive, to evaluate its efficacy and safety, providing insights into its relative performance and potential advantages .
Safety Profile: The safety of Moguisteine has been evaluated in various populations, showing a favorable profile with mild adverse events that resolved without treatment .
Mécanisme D'action
Target of Action
Moguisteine is a non-narcotic, peripherally acting antitussive . Its primary target is the ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle cells and neurons.
Mode of Action
It is suggested that its antitussive effect may be due to the activation of atp-sensitive potassium channels . Activation of these channels can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability and thus suppressing the cough reflex .
Pharmacokinetics
Moguisteine is rapidly and completely hydrolyzed to its main active metabolite, the free carboxylic acid M1, after oral administration . The unchanged drug is absent in plasma and urine of all subjects . Maximum plasma concentrations for M1 are reached at 1.3 hours after moguisteine administration . Plasma concentrations decline after the peak with mean apparent terminal half-lives of 0.65 hours . Most of the administered dose is recovered in urine within 6 hours from moguisteine treatment .
Result of Action
Moguisteine has been shown to significantly reduce the frequency of coughing in patients with chronic obstructive pulmonary disease (COPD), compared to placebo . It has similar efficacy to other antitussives such as codeine and dextromethorphan .
Action Environment
The action of Moguisteine can be influenced by various environmental factors. Additionally, mild adverse events (nausea, loose stool, abdominal distention, or dizziness) occurred in six subjects and resolved without treatment
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-21-16(19)10-14(18)17-8-9-23-15(17)11-22-13-7-5-4-6-12(13)20-2/h4-7,15H,3,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYVIAQNTFPTBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)N1CCSC1COC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869634 | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Moguisteine | |
CAS RN |
119637-67-1 | |
Record name | Moguisteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119637-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moguisteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119637671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moguisteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-{2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl}-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOGUISTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y556547YY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.